Kemptide, 5-FAM labeled
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Overview
Description
Kemptide, 5-FAM labeled, is a biologically active peptide. Kemptide itself is a phosphate acceptor peptide that serves as a synthetic substrate for protein kinase A (PKA) with a Michaelis constant (Km) of 16 μM . The 5-FAM label refers to the attachment of a fluorescent dye, 5-carboxyfluorescein, which allows for the visualization and tracking of the peptide in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kemptide, 5-FAM labeled, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The 5-FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Kemptide, 5-FAM labeled, primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The phosphorylation occurs at the serine residue within the peptide sequence .
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and PKA as the enzyme. The reaction is carried out in a buffered solution at physiological pH .
Major Products Formed
The major product formed from the phosphorylation of this compound, is the phosphorylated peptide, which can be detected and quantified using fluorescence due to the 5-FAM label .
Scientific Research Applications
Kemptide, 5-FAM labeled, has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study kinase activity and enzyme kinetics
Biology: Employed in cell signaling studies to investigate the role of PKA in various cellular processes
Medicine: Utilized in drug discovery and development to screen for potential kinase inhibitors
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
Kemptide, 5-FAM labeled, exerts its effects by serving as a substrate for PKA. The enzyme catalyzes the transfer of a phosphate group from ATP to the serine residue in the peptide sequence. This phosphorylation event can be monitored using the fluorescence emitted by the 5-FAM label . The molecular target is the serine residue within the peptide, and the pathway involves the catalytic activity of PKA .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Kemptide: Similar to 5-FAM labeled Kemptide but uses biotin as a label for detection via streptavidin-based methods
Unlabeled Kemptide: The basic form of Kemptide without any attached labels, used primarily for phosphorylation studies
Uniqueness
The uniqueness of Kemptide, 5-FAM labeled, lies in its fluorescent label, which allows for real-time monitoring of phosphorylation events. This feature makes it particularly valuable in high-throughput screening assays and live-cell imaging studies .
Properties
Molecular Formula |
C53H71N13O15 |
---|---|
Molecular Weight |
1130.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C53H71N13O15/c1-25(2)18-37(45(74)60-23-42(70)71)65-49(78)39(24-67)66-43(72)27(5)61-46(75)35(8-6-16-58-51(54)55)62-47(76)36(9-7-17-59-52(56)57)63-48(77)38(19-26(3)4)64-44(73)28-10-13-32-31(20-28)50(79)81-53(32)33-14-11-29(68)21-40(33)80-41-22-30(69)12-15-34(41)53/h10-15,20-22,25-27,35-39,67-69H,6-9,16-19,23-24H2,1-5H3,(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,73)(H,65,78)(H,66,72)(H,70,71)(H4,54,55,58)(H4,56,57,59)/t27-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
ADSCALGISMOADG-OGAWKEOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
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